molecular formula C14H24N2O2 B8646317 1,3-Propanediamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl- CAS No. 55982-99-5

1,3-Propanediamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-

Cat. No. B8646317
M. Wt: 252.35 g/mol
InChI Key: JWANNLXCVGJLAS-UHFFFAOYSA-N
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Patent
US06570037B2

Procedure details

1.5 g (5.6 mmol) 3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propanamide (D1) in dry tetrahydrofuran were added dropwise to a suspension of 0.64 g (1.7 mmol) lithium aluminium hydride in 20 ml dry diethylether whilst stirring. The mixture was heated under reflux for 2 hours then cooled with a bath of ice water before carefully adding dropwise 0.65 ml water, 0.65 ml 15% aqueous NaOH, then 1.95 ml water. The mixture was dried over MgSO4, concentrated in vacuo and the residue was purified twice by chromatography on basic alumina using methylene chloride/methanol: 95/5 then methylene chloride/methanol/30% aqueous ammonia: 90/10/0.1 to yield 0.86 g (60.8%) of the desired compound.
Name
3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propanamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.65 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.65 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.95 mL
Type
reactant
Reaction Step Four
Yield
60.8%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][N:13]([CH3:19])[CH2:14][CH2:15][C:16]([NH2:18])=O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1.C(OCC)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][N:13]([CH3:19])[CH2:14][CH2:15][CH2:16][NH2:18])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propanamide
Quantity
1.5 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCN(CCC(=O)N)C
Name
Quantity
0.64 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.65 mL
Type
reactant
Smiles
O
Name
Quantity
0.65 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1.95 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified twice by chromatography on basic alumina

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CCN(CCCN)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: PERCENTYIELD 60.8%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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